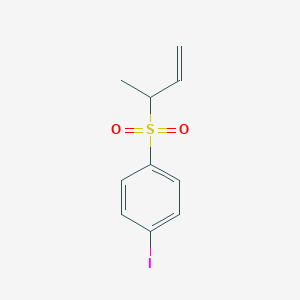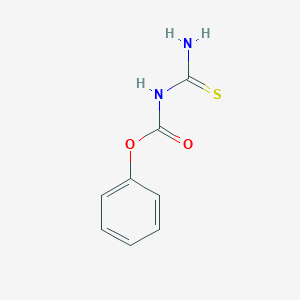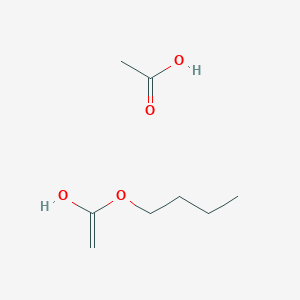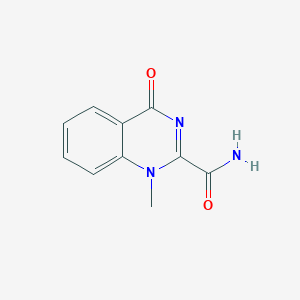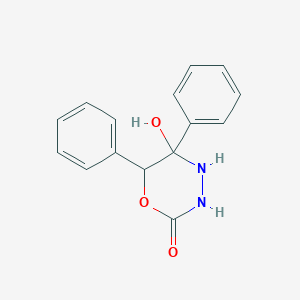
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is a heterocyclic compound that belongs to the class of oxadiazinanones This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The diphenyl groups can interact with hydrophobic regions of proteins, affecting their function. Additionally, the oxadiazinanone ring can participate in various chemical reactions, modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-5,6-diphenyl-1,2,4-oxadiazole: Similar structure but differs in the position of the nitrogen atoms.
5-Hydroxy-5,6-diphenyl-1,3,4-thiadiazinan-2-one: Contains a sulfur atom instead of an oxygen atom in the ring.
5-Hydroxy-5,6-diphenyl-1,3,4-triazine: Contains an additional nitrogen atom in the ring.
Uniqueness
5-Hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one is unique due to its specific ring structure and the presence of both hydroxy and diphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
88484-99-5 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
5-hydroxy-5,6-diphenyl-1,3,4-oxadiazinan-2-one |
InChI |
InChI=1S/C15H14N2O3/c18-14-16-17-15(19,12-9-5-2-6-10-12)13(20-14)11-7-3-1-4-8-11/h1-10,13,17,19H,(H,16,18) |
Clave InChI |
YJZMUXYEASKWBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(NNC(=O)O2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


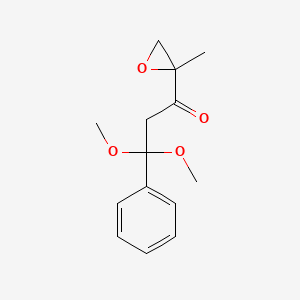
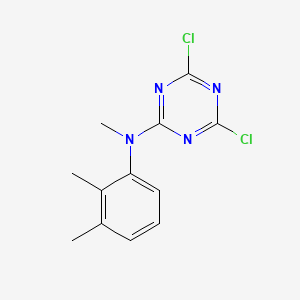



![[(2R,4S)-2-Hexyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14399316.png)
![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
